molecular formula C10H12BrN B121579 3-[(4-Bromophenyl)methyl]azetidine CAS No. 937616-34-7

3-[(4-Bromophenyl)methyl]azetidine

Cat. No.: B121579
CAS No.: 937616-34-7
M. Wt: 226.11 g/mol
InChI Key: WAUIUKWOZNTNCP-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]azetidine is a chemical compound with the molecular formula C10H12BrN. It is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative, with a bromophenyl group attached to the azetidine ring.

Safety and Hazards

The safety data sheet for “3-[(4-Bromophenyl)methyl]azetidine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have been used as motifs in drug discovery, polymerization, and chiral templates . The future directions of “3-[(4-Bromophenyl)methyl]azetidine” and similar compounds will likely continue to focus on these areas, with a particular emphasis on the most recent advances, trends, and future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]azetidine typically involves the reaction of 4-bromobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)methyl]azetidine is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIUKWOZNTNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588368
Record name 3-[(4-Bromophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937616-34-7
Record name 3-[(4-Bromophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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